5-Fluoro-N-(2-(furan-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine in the molecule often imparts enhanced stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of a furan ring and thiophene carboxamide moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence often enhances the compound’s binding affinity to its targets, leading to more potent biological effects. The compound can inhibit or activate specific enzymes and receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-furoic acid
- 5-Fluoro-2-nitroaniline
- 5-Fluoro-2-thiophenecarboxylic acid
Uniqueness
Compared to similar compounds, 5-FLUORO-N~2~-[2-(2-FURYL)ETHYL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of a fluorine atom, furan ring, and thiophene carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10FNO2S |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-fluoro-N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10FNO2S/c12-10-4-3-9(16-10)11(14)13-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
INLXSUKYYFUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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